![molecular formula C23H22F2N2O3 B6502933 5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898439-97-9](/img/structure/B6502933.png)
5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
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Overview
Description
5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H22F2N2O3 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.15984889 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Like many drugs, it likely works by binding to its target(s) and modulating their activity . This can result in a variety of changes depending on the nature of the target and the type of interaction.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by F2617-1928. Given its structural similarity to certain organofluorine compounds , it might be involved in similar biochemical pathways
Biological Activity
The compound 5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H20F2N2O3, and it features a pyranone core substituted with fluorophenyl and piperazine moieties. The presence of fluorine atoms is significant as they can enhance the lipophilicity and bioavailability of the compound.
Pharmacological Profile
- Antidepressant Activity : Research indicates that compounds with similar structural motifs, particularly those containing piperazine derivatives, exhibit monoamine oxidase (MAO) inhibitory activity. For instance, derivatives with the piperazine moiety have shown significant inhibition of MAO-A and MAO-B, which are critical enzymes in the metabolism of neurotransmitters associated with mood regulation .
- Anticancer Potential : The biological evaluation of related compounds has demonstrated cytotoxic effects against various cancer cell lines. For example, studies on pyridazinone derivatives have shown promising results in inhibiting cancer cell proliferation while maintaining lower toxicity to normal cells .
- Urease Inhibition : Some derivatives have been tested for urease inhibition, which is relevant in treating conditions like urinary tract infections. The IC50 values for urease inhibition in related compounds were significantly lower than traditional inhibitors, suggesting a potential therapeutic application .
The biological activity of this compound may involve:
- Reversible Inhibition of MAO : Similar compounds have been characterized as reversible inhibitors, which may lead to increased levels of serotonin and norepinephrine in the brain, contributing to their antidepressant effects .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound could potentially modulate GPCR pathways, influencing various cellular responses such as calcium ion influx and neurotransmitter release .
Study 1: MAO Inhibition
A study evaluated several piperazine-containing compounds for their MAO inhibitory activities. The most potent inhibitors showed IC50 values in the low micromolar range, indicating strong potential for treating neurodegenerative disorders like Alzheimer's disease .
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
T6 | 0.013 | 120.8 |
T3 | 0.039 | 107.4 |
Study 2: Cytotoxicity Profile
In another investigation, the cytotoxic effects of pyridazinone derivatives were assessed using L929 fibroblast cells. Compound T6 demonstrated minimal cytotoxicity at various concentrations, highlighting its safety profile compared to other derivatives that induced significant cell death at higher doses.
Compound | IC50 (µM) | Cytotoxicity Level |
---|---|---|
T3 | 27.05 | High |
T6 | 120.6 | Low |
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with piperazine moieties exhibit significant antidepressant properties. The incorporation of the piperazine ring in this compound suggests potential activity against depression and anxiety disorders. Studies have shown that similar compounds can modulate serotonin and norepinephrine levels in the brain, leading to mood enhancement.
Anticancer Properties
Several studies have explored the anticancer potential of pyran derivatives. The unique structure of 5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one may contribute to its ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have demonstrated that such compounds can target specific pathways involved in cancer cell proliferation.
Antimicrobial Activity
The antimicrobial efficacy of fluorinated compounds has been well-documented. This compound's structure may enhance its interaction with microbial membranes, leading to increased antimicrobial activity. Preliminary tests suggest that it may be effective against a range of bacterial strains.
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, the compound was administered to assess its effects on depressive behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Study 2: Anticancer Mechanism
A recent study focused on the compound's ability to induce apoptosis in breast cancer cell lines. The results showed that treatment with this compound led to increased caspase activity and reduced cell viability, indicating a potential mechanism for anticancer action .
Case Study 3: Antimicrobial Testing
In vitro antimicrobial assays were conducted against various pathogens, including E. coli and Staphylococcus aureus. The compound exhibited notable inhibition zones, suggesting effective antimicrobial properties that warrant further investigation for clinical applications .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3/c24-18-7-5-17(6-8-18)15-30-23-16-29-19(13-22(23)28)14-26-9-11-27(12-10-26)21-4-2-1-3-20(21)25/h1-8,13,16H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDBBLOIPATXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.